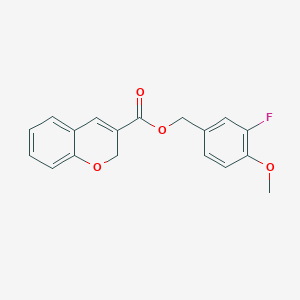
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes, which are important oxygen heterocycles. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .
Preparation Methods
The synthesis of 3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate involves several steps. One common method includes the formation of the benzopyran ring through cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . Industrial production methods often involve multi-step synthesis processes that include the use of various reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. In the industry, it is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as 2H-chromenes and 4H-chromenes. These compounds share a similar core structure but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and properties .
Similar Compounds::- 2H-chromenes
- 4H-chromenes
- Coumarins
- Benzopyrans
Properties
Molecular Formula |
C18H15FO4 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(3-fluoro-4-methoxyphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15FO4/c1-21-17-7-6-12(8-15(17)19)10-23-18(20)14-9-13-4-2-3-5-16(13)22-11-14/h2-9H,10-11H2,1H3 |
InChI Key |
UUCKPHJQILQDCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















